molecular formula C23H20F2N2O4S B2796927 N-(3,5-difluorophenyl)-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide CAS No. 1030746-14-5

N-(3,5-difluorophenyl)-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide

Cat. No. B2796927
CAS RN: 1030746-14-5
M. Wt: 458.48
InChI Key: VEDXAKGAWAQXMH-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide is a useful research compound. Its molecular formula is C23H20F2N2O4S and its molecular weight is 458.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound's synthesis often involves innovative methodologies, such as the Rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides and ethenesulfonyl fluoride, highlighting a strategy for C–H bond activation. This approach facilitates the creation of sulfonyl fluoride scaffolds for SuFEx click reactions, providing a pathway for generating new compounds with diverse functionalities (Wang et al., 2018).

  • Further research has led to the synthesis of derivatives such as 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide through a series of conversions. These derivatives were found to have potential biological activities, showcasing the versatility of the compound's framework for generating bioactive molecules (Rehman et al., 2013).

  • Additionally, advancements in synthetic chemistry have been demonstrated through the development of versatile reagents for N-alkylacetamide production, such as p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts. These reagents streamline the synthesis of N-alkylacetamides and protected amines, expanding the toolbox for medicinal chemistry and pharmaceutical research (Sakai et al., 2022).

Potential Therapeutic Applications

  • The compound and its derivatives have been explored for their potential in treating conditions such as inflammation and neuropathic pain. For instance, a novel nonpeptidic B1 antagonist derived from similar molecular frameworks has shown significant antinociceptive actions in animal models, suggesting its utility for treating inflammatory pain states and certain aspects of neuropathic pain (Porreca et al., 2006).

  • Research into the structural aspects and properties of related compounds, such as salt and inclusion compounds of amides containing isoquinoline derivatives, has revealed interesting fluorescence emission characteristics. These findings hint at potential applications in materials science, particularly in the development of fluorescent probes and sensors (Karmakar et al., 2007).

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4S/c1-31-22-10-6-5-9-21(22)27(32(29,30)12-11-17-7-3-2-4-8-17)16-23(28)26-20-14-18(24)13-19(25)15-20/h2-15H,16H2,1H3,(H,26,28)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDXAKGAWAQXMH-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NC2=CC(=CC(=C2)F)F)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N(CC(=O)NC2=CC(=CC(=C2)F)F)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-2-[N-(2-methoxyphenyl)-2-phenylethenesulfonamido]acetamide

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